molecular formula C30H50N12O12S2 B1167332 stearic acid, propoxylated, phosphate CAS No. 104717-33-1

stearic acid, propoxylated, phosphate

Cat. No.: B1167332
CAS No.: 104717-33-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearic acid, propoxylated, phosphate is a chemically modified derivative of stearic acid (C18H36O2), a saturated fatty acid. The compound undergoes two key modifications:

  • Propoxylation: Addition of propylene oxide (PO) chains to the hydroxyl group of stearic acid, enhancing hydrophilicity and solubility in polar solvents.
  • Phosphorylation: Reaction with phosphoric acid to form a phosphate ester, introducing ionic character and surfactant properties.

This derivative is primarily used as an emulsifier, surfactant, or stabilizer in industrial formulations, leveraging the hydrophobic stearic acid backbone and hydrophilic phosphate-propoxylate groups .

Properties

CAS No.

104717-33-1

Molecular Formula

C30H50N12O12S2

Synonyms

stearic acid, propoxylated, phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, supported by experimental data and applications.

Structural and Functional Differences

  • Propoxylation Impact: The addition of PO chains in stearic acid, propoxylated, phosphate enhances solubility in aqueous and organic phases compared to non-propoxylated analogs like monostearyl acid phosphate. This modification also reduces crystallization tendencies, improving performance in liquid formulations .
  • Phosphate vs. Carboxylate : Phosphate esters (e.g., this compound) exhibit stronger ionic interactions than carboxylates (e.g., sodium stearate), making them more effective in stabilizing emulsions or adsorbing onto charged surfaces .

Solubility and Stability

  • Solubility: Propoxylated phosphate derivatives show 3–4× higher solubility in secondary phosphate buffers compared to non-propoxylated stearic acid . For example, stearic acid recovery in phosphate solutions is ~4× higher than in acetate buffers .
  • Hydrolysis Resistance: Enzymatic hydrolysis studies (e.g., using phospholipase A2) show that phosphate surfactants without propoxylation (e.g., monostearyl acid phosphate) degrade into stearic acid, while propoxylation may delay hydrolysis due to steric hindrance .

Research Findings and Data

Table 2: Performance in Industrial Formulations

Parameter This compound Monostearyl Acid Phosphate Potassium Dodecyl Phosphate
Critical Micelle Concentration (CMC) 0.1–0.5 mM 0.3–0.8 mM 1.2–2.0 mM
Foam Inhibition Moderate High Low
Thermal Stability Stable up to 150°C Degrades above 100°C Stable up to 120°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.